molecular formula C26H25N3O3S B2415955 3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532974-09-7

3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

Cat. No.: B2415955
CAS No.: 532974-09-7
M. Wt: 459.56
InChI Key: YFSIFXKBKQFCQS-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide is a synthetic indole derivative designed for advanced pharmacological and biochemical research. The compound features a complex molecular architecture, integrating an indole nucleus—a privileged scaffold in medicinal chemistry known for its diverse biological activities—with a 4-nitrophenyl methylsulfanyl moiety and a 3,5-dimethylbenzamide group. Indole derivatives are recognized for their significant potential in drug discovery due to their ability to interact with multiple biological targets. These compounds have demonstrated a wide spectrum of pharmacological properties in research settings, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The specific substitution pattern on the indole core in this reagent is strategically designed to modulate its electronic properties, lipophilicity, and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies. The presence of the methylsulfanyl linker and the nitroaryl group suggests potential for investigating enzyme inhibition or receptor modulation pathways. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a probe for exploring novel biological mechanisms in hit-to-lead optimization campaigns. This product is provided for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-18-13-19(2)15-21(14-18)26(30)27-11-12-28-16-25(23-5-3-4-6-24(23)28)33-17-20-7-9-22(10-8-20)29(31)32/h3-10,13-16H,11-12,17H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSIFXKBKQFCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The nitrophenyl group can be introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with a suitable nucleophile. The final step involves the formation of the benzamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such complex organic molecules often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Oxides of the original compound

    Reduction: Amines and other reduced forms

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing biological processes such as signal transduction and gene expression . The nitrophenyl group may contribute to the compound’s bioactivity by participating in redox reactions and interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    4-nitrophenyl derivatives: Compounds with similar nitrophenyl groups, often used in biochemical assays.

    Benzamide derivatives: Compounds with similar benzamide groups, known for their therapeutic applications.

Uniqueness

3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

3,5-Dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide is an indole derivative with significant biological activity. This compound is characterized by its complex structure, which contributes to its interactions with various biological targets. Understanding its biological activity is essential for exploring its potential therapeutic applications.

  • IUPAC Name: this compound
  • Molecular Formula: C26H25N3O3S
  • Molecular Weight: 457.56 g/mol
  • CAS Number: 532974-09-7

Structure

The compound features an indole core, a benzamide moiety, and a nitrophenyl group, which are known to influence its biological properties significantly.

The mechanism of action of this compound involves interactions with multiple molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological processes such as:

  • Signal Transduction: The compound may modulate pathways involved in cell signaling.
  • Gene Expression: It can affect the transcriptional activity of genes related to cell growth and apoptosis.

Pharmacological Effects

Research has indicated that this compound exhibits a range of pharmacological effects:

  • Anticancer Activity: Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties: The presence of the nitrophenyl group may enhance its antibacterial efficacy against various pathogens.

Anticancer Activity

A study explored the anticancer potential of similar indole derivatives, demonstrating their ability to induce apoptosis in cancer cells. The results indicated that compounds with structural similarities to this compound showed significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa) .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of indole derivatives, revealing that compounds with nitro groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could possess similar properties .

Data Table: Biological Activities Summary

Biological ActivityEffect ObservedReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialInhibits growth of Gram-positive bacteria

Q & A

Q. What are the established synthetic routes for 3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide?

Answer : The compound’s synthesis typically involves multi-step organic reactions. Key steps include:

  • Indole functionalization : Introducing the methylsulfanyl group at the 3-position of indole via nucleophilic substitution or thiol-ene reactions.
  • Ethylenediamine linkage : Coupling the indole moiety to the ethylenediamine group using carbodiimide-mediated amidation (e.g., EDC/HCl) .
  • Benzamide formation : Reacting 3,5-dimethylbenzoic acid derivatives with the ethylenediamine intermediate under reflux conditions.

Example Protocol :
A modified procedure from involves stirring β-naphthol, benzaldehyde, and acetonitrile/water (3:1) with EDC·HCl for 72 hours, followed by extraction and crystallization (75% yield) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer :

  • 1H/13C NMR : Confirms substitution patterns (e.g., indole protons at δ 7.1–7.8 ppm, methyl groups at δ 2.3–2.5 ppm).
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and sulfanyl S–C bonds (~650 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and molecular geometry (e.g., torsion angles between benzamide and indole moieties) .
  • HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 500–550).

Q. What preliminary biological screening approaches are recommended for this compound?

Answer :

  • In vitro assays : Test for kinase inhibition (e.g., ATP-binding assays), antimicrobial activity (MIC against Gram+/− bacteria), or cytotoxicity (MTT assay in cancer cell lines) .
  • Binding studies : Use surface plasmon resonance (SPR) or fluorescence polarization to assess interactions with target proteins (e.g., tyrosine kinases) .

Q. What safety protocols should be followed when handling this compound?

Answer :

  • Skin/eye contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .
  • Waste disposal : Follow EPA guidelines for nitroaromatic compounds due to potential environmental persistence .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yields in amidation steps) be addressed?

Answer :

  • Solvent optimization : Replace acetonitrile with DMF or THF to improve solubility of intermediates .
  • Catalyst screening : Test HOBt or DMAP to enhance coupling efficiency .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproducts .

Q. How should contradictory biological activity data (e.g., varying IC50 values) be resolved?

Answer :

  • Standardize assays : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Stability studies : Assess compound degradation in DMSO or cell media via LC-MS .
  • Dose-response curves : Perform triplicate experiments with non-linear regression analysis to calculate reliable IC50 values .

Q. What methodologies assess the environmental impact of this compound?

Answer :

  • Biodegradation assays : Measure half-life in soil/water under OECD 301 guidelines .
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae (OECD 202/201) .
  • Computational modeling : Predict bioaccumulation potential using EPI Suite or ECOSAR .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Answer :

  • Molecular docking : Identify binding poses in target proteins (e.g., kinase domains) using AutoDock Vina .
  • QSAR studies : Correlate substituent effects (e.g., nitro group position) with activity trends .
  • DFT calculations : Analyze charge distribution and frontier orbitals to predict reactivity .

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